3-Iodo-4-(piperidin-1-yl)benzoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
3-iodo-4-piperidin-1-ylbenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14INO2/c13-10-8-9(12(15)16)4-5-11(10)14-6-2-1-3-7-14/h4-5,8H,1-3,6-7H2,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDLDTTZAZFNPRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C=C(C=C2)C(=O)O)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14INO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00660946 | |
| Record name | 3-Iodo-4-(piperidin-1-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00660946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1131614-26-0 | |
| Record name | 3-Iodo-4-(1-piperidinyl)benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1131614-26-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Iodo-4-(piperidin-1-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00660946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Strategies and Chemical Transformations of 3 Iodo 4 Piperidin 1 Yl Benzoic Acid
Retrosynthetic Approaches to the 3-Iodo-4-(piperidin-1-yl)benzoic acid Scaffold
Retrosynthetic analysis of this compound identifies several key disconnections that form the basis of its synthetic design. The most logical approaches involve severing the bonds connected to the central benzene (B151609) ring.
Two primary retrosynthetic pathways are considered:
C-N Bond Disconnection: This approach disconnects the piperidine (B6355638) ring from the aromatic core. The synthetic precursors, or synthons, would be a piperidine nucleophile and a benzoic acid derivative with a suitable leaving group (such as fluorine or chlorine) at the C4 position, facilitating a nucleophilic aromatic substitution reaction. The precursor molecule would be a 3-iodo-4-halobenzoic acid.
C-I Bond Disconnection: This strategy involves breaking the carbon-iodine bond. This leads to a 4-(piperidin-1-yl)benzoic acid precursor, which would undergo an electrophilic iodination reaction. This pathway is generally feasible for introducing iodine onto an activated aromatic ring.
A third, less direct approach could involve functional group interconversion, such as the transformation of an amino group at the C3 position via a Sandmeyer reaction to introduce the iodo group. Each of these strategies offers distinct advantages and challenges in terms of starting material availability, reaction efficiency, and regioselectivity.
Direct Synthetic Pathways for this compound
The forward synthesis of this compound is primarily achieved through the strategic introduction of the piperidine moiety onto a pre-functionalized benzoic acid core.
Palladium-Catalyzed Cross-Coupling Methodologies, including Suzuki Reactions
While not a direct method for synthesizing the title compound itself, this compound is an ideal substrate for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. wikipedia.orgnih.gov In these reactions, the carbon-iodine bond serves as the reactive site for coupling with various organoboron compounds. harvard.edulibretexts.org
The general mechanism for a Suzuki coupling involves three key steps: libretexts.orgmdpi.com
Oxidative Addition: The palladium(0) catalyst inserts into the aryl-iodide bond of this compound to form a Pd(II) complex. libretexts.org The reactivity of the halide leaving group typically follows the trend I > Br > Cl. libretexts.org
Transmetalation: The organoboron species (e.g., an arylboronic acid) reacts with the Pd(II) complex, transferring its organic group to the palladium center. This step is usually facilitated by a base. wikipedia.orglibretexts.org
Reductive Elimination: The two organic groups on the palladium complex couple, forming a new carbon-carbon bond and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle. libretexts.org
This methodology allows the iodo-substituent to be replaced with a wide array of functional groups, making the title compound a valuable intermediate for constructing more complex molecules. jocpr.comnih.gov
Table 1: Representative Conditions for Suzuki-Miyaura Coupling
| Component | Example Reagents/Conditions | Role | Citation |
| Aryl Halide | This compound | Substrate | sinfoochem.com |
| Organoboron Reagent | Arylboronic acid, Arylboronic ester | Coupling Partner | wikipedia.orgmdpi.com |
| Palladium Catalyst | Pd(dppf)Cl₂, Pd(PPh₃)₄, Pd(OAc)₂ | Catalyst for C-C bond formation | harvard.edumdpi.com |
| Base | Na₂CO₃, K₃PO₄ | Activates the organoboron reagent | harvard.edumdpi.com |
| Solvent | Toluene/Water, Dioxane/Water | Biphasic or aqueous medium | harvard.edumdpi.com |
Nucleophilic Substitution Reactions for Amine Introduction
A primary and efficient route for the synthesis of this compound involves the nucleophilic aromatic substitution (SNAr) of a di-halogenated benzoic acid. In this pathway, a precursor such as 4-fluoro-3-iodobenzoic acid is treated with piperidine. The fluorine atom, being a highly effective leaving group in SNAr reactions due to its strong electron-withdrawing nature, is displaced by the piperidine nucleophile.
The reaction is typically carried out in a polar aprotic solvent and may be heated to facilitate the substitution. rsc.org This method is highly regioselective, as the position of the incoming amine is directed by the location of the activating leaving group. A similar strategy has been used to synthesize related substituted benzoic acids. rsc.org
Preparation of Advanced Intermediates and Precursors for this compound
The synthesis of the title compound relies on the availability of appropriately substituted precursors. The key intermediate is typically a 3,4-disubstituted benzoic acid.
Common strategies for preparing these precursors include:
Halogenation of Benzoic Acid Derivatives: Starting with 4-fluorobenzoic acid, direct iodination can be performed to install the iodo group at the C3 position, ortho to the fluorine. This requires an electrophilic iodinating agent.
Oxidation of Toluene Derivatives: Beginning with a halogenated toluene, such as 4-fluoro-3-iodotoluene, the methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄). This preserves the halogen substitution pattern on the aromatic ring.
Multi-step Synthesis from Simpler Materials: More complex routes can start from materials like 4-chloropyridine, which can undergo nucleophilic substitution with pyrazole (B372694), followed by hydrogenation and iodination to create complex heterocyclic intermediates. researchgate.net Similarly, starting from 4-piperidone (B1582916) hydrochloride allows for the construction of piperidine-containing scaffolds that can be later attached to an aromatic ring. google.com
Derivatization and Analogue Synthesis of this compound
The functional handles on this compound—the carboxylic acid and the iodo group—allow for extensive derivatization to produce a library of analogues for various applications.
Modifications of the Carboxylic Acid Functionality (e.g., Esterification, Amidation)
The carboxylic acid group is readily converted into esters and amides, which are common functional groups in pharmacologically active molecules. nih.gov
Esterification: Esterification is the reaction of a carboxylic acid with an alcohol to form an ester. iajpr.com This can be achieved through several methods:
Fischer Esterification: Reacting the benzoic acid with an alcohol under acidic conditions (e.g., sulfuric acid) drives the equilibrium towards the ester product. nih.gov
Reaction with Alkyl Halides: The carboxylate salt of the acid, formed by deprotonation with a base, can react with an alkyl halide in a nucleophilic substitution reaction to yield the ester.
Coupling Reagent-Mediated Esterification: Reagents like benziodazolones, in combination with triphenylphosphine (B44618) and pyridine, can facilitate the smooth conversion of carboxylic acids to esters at room temperature. mdpi.com
Amidation: Amidation involves the coupling of the carboxylic acid with a primary or secondary amine. Direct reaction is often inefficient, so the carboxylic acid is typically activated first:
Acyl Chloride Formation: The carboxylic acid can be converted to a more reactive acyl chloride using reagents like oxalyl chloride or thionyl chloride. The resulting acyl chloride readily reacts with an amine to form the amide. chemicalbook.com
Peptide Coupling Reagents: A wide variety of coupling reagents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), are used to promote amide bond formation directly from the carboxylic acid and amine under mild conditions. nih.gov This method is prevalent in the synthesis of complex amides. nih.gov
Table 2: Selected Methods for Carboxylic Acid Derivatization
| Transformation | Reagents | Product | Citation |
| Esterification | Alcohol (e.g., Methanol), H₂SO₄ | Methyl Ester | nih.gov |
| Amidation | 1. Oxalyl Chloride2. Amine (e.g., R-NH₂) | Amide | chemicalbook.com |
| Amidation | Amine (e.g., R-NH₂), HATU | Amide | nih.gov |
| Esterification | Alcohol, Benziodazolone, PPh₃, Pyridine | Ester | mdpi.com |
Substituent Variations on the Piperidine Ring
The piperidine moiety of this compound is a prime site for synthetic modification to modulate the physicochemical and pharmacological properties of the parent molecule. The introduction of various substituents on the piperidine ring can significantly influence factors such as lipophilicity, basicity, and conformational rigidity, which in turn can affect biological activity and target engagement.
Research has demonstrated the synthesis of analogs with simple alkyl substitutions on the piperidine ring. For instance, derivatives such as 3-iodo-4-(3-methylpiperidin-1-yl)benzoic acid nih.gov and its 4-methyl counterpart have been prepared. These modifications, while seemingly minor, can introduce chirality and alter the steric profile of the molecule, potentially leading to improved binding affinity or selectivity for biological targets. The synthesis of these substituted piperidine analogs typically involves the reaction of 3-iodo-4-fluorobenzoic acid with the appropriately substituted piperidine.
Furthermore, the introduction of more complex functional groups onto the piperidine ring has been explored to enhance biological activity. For example, in the development of c-Myc inhibitors, a piperidin-1-ylethyl group was attached to a benzimidazole (B57391) scaffold, which was then linked to other moieties. researchgate.net While not directly on the this compound core, this illustrates the principle of functionalizing the piperidine ring to create elaborate structures. In a separate study, a series of 3,5-bis(benzylidene)piperidin-4-ones were synthesized and their N-acyl analogs were prepared, showcasing the reactivity of the piperidine nitrogen for introducing further diversity. nih.gov
The variation of substituents on the piperidine ring is a key strategy in structure-activity relationship (SAR) studies. For example, in the development of CXCR3 receptor antagonists, a series of 1-aryl-3-piperidin-4-yl-urea derivatives were synthesized, highlighting the importance of modifications at the piperidine nitrogen. nih.gov Similarly, in the quest for novel antimalarial agents, the 3-piperidin-4-yl-1H-indole scaffold was explored, although it was found to be intolerant to most N-piperidinyl modifications. chemrxiv.org
Table 1: Examples of Substituent Variations on the Piperidine Ring
| Compound Name | CAS Number | Molecular Formula | Notes |
| This compound | 1131614-26-0 | C12H14INO2 | Parent compound. sinfoochem.com |
| 3-Iodo-4-(3-methylpiperidin-1-yl)benzoic acid | 1131614-60-2 | C13H16INO2 | Introduces a methyl group on the piperidine ring. nih.gov |
| 4-(4-(3-(1-(2-(piperidin-1-yl)ethyl)-1H-benzo[d]imidazole-2-yl)isoxazol-5-yl)phenyl)morpholine | Not Available | C30H31N5O3 | Example of a complex substituent on the piperidine nitrogen, developed as a c-Myc inhibitor. researchgate.net |
| 1-Acryloyl-3,5-bis(benzylidene)piperidin-4-ones | Not Available | Varies | N-acylation of piperidin-4-one derivatives. nih.gov |
| 1-Aryl-3-piperidin-4-yl-urea derivatives | Not Available | Varies | Modifications at the piperidine nitrogen for CXCR3 antagonism. nih.gov |
Regioselective Halogenation and Halogen Exchange Reactions
The aromatic ring of this compound presents opportunities for further functionalization through regioselective halogenation and halogen exchange reactions. These transformations are valuable for introducing additional points of diversity and for the synthesis of precursors for cross-coupling reactions.
The existing substituents on the benzene ring, the strongly activating piperidine group and the deactivating, meta-directing carboxylic acid, along with the iodine atom, govern the regioselectivity of subsequent electrophilic aromatic substitution reactions. masterorganicchemistry.com Halogenation of benzene rings is typically achieved using a halogen source and often a Lewis acid catalyst to enhance the electrophilicity of the halogen. masterorganicchemistry.com For instance, direct halogenation of 1,4-benzodiazepinones with N-halosuccinimides (NXS, where X = Br, I) has been shown to afford halogenated products on the aromatic ring. nih.gov In some cases, catalyst-controlled C-H activation can lead to regioselective ortho-halogenation. nih.govresearchgate.net While specific examples for the further halogenation of this compound are not prevalent in the searched literature, the principles of electrophilic aromatic substitution suggest that the position ortho to the activating piperidine group and meta to the carboxylic acid would be the most likely site for further halogenation. The use of vanadium-dependent haloperoxidases represents a chemoenzymatic approach for regioselective halogenation of certain natural products. chemrxiv.org
Halogen exchange reactions, such as the Finkelstein reaction, provide a method to replace one halogen with another. The aromatic Finkelstein reaction, which involves the exchange of an aryl halide, is typically catalyzed by copper(I) salts or other transition metal complexes. google.com This would allow for the conversion of the iodo-substituent in this compound to other halogens, such as bromo or chloro, which can have different reactivity in subsequent cross-coupling reactions. Hypervalent iodine(III) reagents in combination with halide salts have also been utilized for various halofunctionalizations of terpenoids, demonstrating a versatile method for introducing halogens. beilstein-journals.org
Table 2: Potential Regioselective Halogenation and Halogen Exchange Reactions
| Reaction Type | Reagents and Conditions | Potential Product | Notes |
| Electrophilic Bromination | Br2, Lewis Acid (e.g., FeBr3) | 5-Bromo-3-iodo-4-(piperidin-1-yl)benzoic acid | The position of bromination is directed by the existing substituents. masterorganicchemistry.com |
| Electrophilic Chlorination | Cl2, Lewis Acid (e.g., AlCl3) | 5-Chloro-3-iodo-4-(piperidin-1-yl)benzoic acid | Similar to bromination, the regioselectivity is controlled by the directing effects of the piperidine and carboxyl groups. masterorganicchemistry.com |
| Halogen Exchange (Finkelstein) | NaBr or NaCl, Cu(I) catalyst | 3-Bromo- or 3-Chloro-4-(piperidin-1-yl)benzoic acid | The iodo group is replaced by another halogen. google.com |
| Iodination with Hypervalent Iodine | I2, Oxidant (e.g., HNO3) | Di-iodo-4-(piperidin-1-yl)benzoic acid derivative | An oxidant is typically required for iodination. masterorganicchemistry.com |
Introduction of Diverse Chemical Linkers and Scaffolds
The this compound molecule is a valuable building block for the construction of more complex molecular architectures through the introduction of chemical linkers and the development of novel scaffolds. The carboxylic acid and the iodo-substituent serve as convenient handles for a variety of chemical transformations.
The carboxylic acid moiety can be readily converted into an amide, ester, or other functional groups to attach linkers or build new scaffolds. For example, the synthesis of 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride (B599025) involves the reaction of 4-(chloromethyl)benzoic acid with N-methylpiperazine, demonstrating the utility of the benzoic acid framework in linking to other cyclic amines. google.com In another instance, 4-aminobenzoic acid derivatives were used to create Schiff bases, showcasing the versatility of the benzoic acid scaffold in forming new chemical entities with potential biological activity. nih.govresearchgate.net
The iodo-substituent is particularly useful for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the connection of the this compound core to a wide array of other molecular fragments. For instance, the synthesis of a key intermediate for Crizotinib, 4-(4-iodo-1H-pyrazol-1-yl)piperidine, involves a nucleophilic aromatic substitution followed by hydrogenation and iodination, highlighting the step-wise construction of complex scaffolds. masterorganicchemistry.comresearchgate.net The development of pyrazole derivatives as potent anti-staphylococci and anti-enterococci agents further illustrates the use of such scaffolds in medicinal chemistry. nih.gov
The piperidine ring itself can be part of a larger scaffold. For example, the 3-piperidin-4-yl-1H-indole scaffold has been explored for the development of new antimalarial drugs. chemrxiv.org The synthesis of various piperidine derivatives as potential c-Myc inhibitors demonstrates how this core can be integrated into larger, more complex molecules designed to interact with specific biological targets. researchgate.net The development of injectable hydrogels from photocrosslinked polymers also points to the broader applications of such chemical structures in materials science for applications like tissue engineering scaffolds. nih.gov
Table 3: Strategies for Introducing Chemical Linkers and Scaffolds
| Transformation | Functional Group | Reaction Type | Application |
| Amide Bond Formation | Carboxylic Acid | Amidation | Linking to amines, peptides, or other amine-containing molecules. |
| Esterification | Carboxylic Acid | Esterification | Linking to alcohols or phenols. |
| Suzuki Coupling | Iodo Group | C-C Bond Formation | Attachment of aryl or vinyl groups. |
| Sonogashira Coupling | Iodo Group | C-C Bond Formation | Attachment of terminal alkynes. |
| Buchwald-Hartwig Amination | Iodo Group | C-N Bond Formation | Attachment of amines. |
| Scaffold Elaboration | Piperidine Ring | Multi-step Synthesis | Incorporation into more complex heterocyclic systems. chemrxiv.org |
Advanced Spectroscopic and Structural Elucidation of 3 Iodo 4 Piperidin 1 Yl Benzoic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. For 3-Iodo-4-(piperidin-1-yl)benzoic acid, both one-dimensional (¹H and ¹³C) and two-dimensional NMR methods provide definitive evidence for its structural arrangement.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
The ¹H NMR spectrum of this compound displays a set of characteristic signals corresponding to the aromatic, piperidinyl, and carboxylic acid protons. The aromatic region shows three distinct signals for the protons on the substituted benzene (B151609) ring. A doublet observed at approximately 8.13 ppm (J = 2.0 Hz) is assigned to the proton at the C2 position, adjacent to the iodine atom. rsc.org A doublet of doublets, appearing around 7.98 ppm (J = 8.4, 2.0 Hz), corresponds to the proton at the C6 position, situated between the carboxylic acid and the iodo-substituent. rsc.org The proton at the C5 position, adjacent to the piperidinyl group, gives rise to a doublet at approximately 7.75 ppm (J = 8.4 Hz). rsc.org
The protons of the piperidine (B6355638) ring typically appear in the more upfield, aliphatic region of the spectrum. The protons on the carbons alpha to the nitrogen atom are expected to resonate around 3.0-3.2 ppm. The protons on the beta and gamma carbons of the piperidine ring would produce signals at approximately 1.7-1.9 ppm and 1.5-1.7 ppm, respectively. The carboxylic acid proton is characteristically observed as a broad singlet at a significantly downfield chemical shift, often exceeding 10 ppm.
Table 1: Predicted ¹H NMR Data for this compound This table is based on established chemical shift principles and data from analogous structures.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Carboxylic Acid (-COOH) | > 10.0 | broad singlet | - |
| Aromatic H-2 | ~ 8.13 | doublet | ~ 2.0 |
| Aromatic H-6 | ~ 7.98 | doublet of doublets | ~ 8.4, 2.0 |
| Aromatic H-5 | ~ 7.75 | doublet | ~ 8.4 |
| Piperidine α-H (x4) | ~ 3.0 - 3.2 | multiplet | - |
| Piperidine β-H (x4) | ~ 1.7 - 1.9 | multiplet | - |
| Piperidine γ-H (x2) | ~ 1.5 - 1.7 | multiplet | - |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
The ¹³C NMR spectrum provides further structural confirmation by identifying the unique carbon environments within the molecule. The spectrum for this compound is expected to show ten distinct signals. The carboxyl carbon (-COOH) appears at the most downfield position, typically around 165-170 ppm. rsc.org The six carbons of the aromatic ring are all chemically non-equivalent and exhibit signals in the range of 90-160 ppm. The carbon atom bonded to the iodine (C3) is notably shielded and appears at a relatively upfield position for an aromatic carbon, around 95 ppm. The carbon attached to the piperidine nitrogen (C4) is expected to be significantly deshielded.
The piperidine ring carbons also give rise to characteristic signals. The alpha-carbons (adjacent to the nitrogen) are expected around 50-55 ppm, while the beta- and gamma-carbons appear further upfield.
Table 2: Predicted ¹³C NMR Data for this compound This table is based on established chemical shift principles and data from analogous structures.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Carboxylic Acid (-C OOH) | ~ 167.0 |
| Aromatic C-4 | ~ 158.0 |
| Aromatic C-2 | ~ 139.0 |
| Aromatic C-6 | ~ 133.0 |
| Aromatic C-1 | ~ 130.0 |
| Aromatic C-5 | ~ 129.0 |
| Aromatic C-3 | ~ 95.0 |
| Piperidine α-C | ~ 53.0 |
| Piperidine β-C | ~ 26.0 |
| Piperidine γ-C | ~ 24.0 |
Advanced Two-Dimensional NMR Techniques for Structure Confirmation
To unambiguously assign the proton and carbon signals and confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments are invaluable.
Heteronuclear Single Quantum Coherence (HSQC): This experiment would correlate the proton signals with their directly attached carbon atoms. For instance, it would definitively link the aromatic proton signals to their corresponding aromatic carbon signals and connect the aliphatic piperidine protons to their respective carbons (α, β, and γ).
Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight and gain insight into the molecule's structural components through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecule's mass, which serves to confirm its elemental composition. The molecular formula for this compound is C₁₂H₁₄INO₂. sinfoochem.com The calculated monoisotopic mass is 331.0069 Da. HRMS analysis, typically using an electrospray ionization (ESI) source, would be expected to detect the protonated molecular ion, [M+H]⁺, with an m/z value extremely close to the calculated 332.0142 Da, thereby confirming the molecular formula.
Fragmentation Pattern Analysis for Structural Features
Electron ionization (EI) or collision-induced dissociation (CID) mass spectrometry reveals characteristic fragmentation patterns that provide structural information. The mass spectrum of this compound is expected to show several key fragments.
The molecular ion peak [M]⁺ would be observed at m/z 331. A common fragmentation pathway for carboxylic acids is the loss of a hydroxyl radical (•OH), leading to an [M-17]⁺ ion at m/z 314. miamioh.edu Another significant fragmentation is the loss of the entire carboxyl group (•COOH), resulting in an [M-45]⁺ fragment at m/z 286. docbrown.info This fragment corresponds to the iodinated piperidinyl-benzene cation. Further fragmentation could involve the loss of the iodine atom (•I) from the molecular ion or other fragments, leading to a mass decrease of 127 Da. The phenyl cation, a common fragment for benzene derivatives, may also be observed at m/z 77. docbrown.info
Table 3: Predicted Mass Spectrometry Fragmentation for this compound
| m/z Value | Ion Identity | Description |
| 331 | [M]⁺ | Molecular Ion |
| 314 | [M-OH]⁺ | Loss of hydroxyl radical from the carboxyl group |
| 286 | [M-COOH]⁺ | Loss of the carboxyl group |
| 204 | [M-I]⁺ | Loss of the iodine atom |
| 77 | [C₆H₅]⁺ | Phenyl cation |
Vibrational Spectroscopy
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman techniques, serves as a powerful tool for identifying functional groups and elucidating the molecular structure of a compound. The vibrational modes of this compound are determined by the interplay of its three key components: the trisubstituted benzene ring, the carboxylic acid group, and the piperidinyl substituent.
The FT-IR spectrum of this compound is expected to exhibit a series of characteristic absorption bands corresponding to the various vibrational modes of the molecule. In the solid state, carboxylic acids typically exist as hydrogen-bonded dimers, which significantly influences the position and shape of the O-H and C=O stretching bands.
Key expected FT-IR absorption bands include:
O-H Stretching: A very broad and intense band is anticipated in the 3300-2500 cm⁻¹ region, which is characteristic of the O-H stretching vibration within a hydrogen-bonded carboxylic acid dimer.
C-H Stretching: Aromatic C-H stretching vibrations are expected to appear as weaker bands just above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the piperidine ring will be observed as multiple bands in the 2950-2800 cm⁻¹ range.
C=O Stretching: The carbonyl stretch of the carboxylic acid is a strong and sharp band, typically appearing around 1710-1680 cm⁻¹ for aromatic carboxylic acids. Conjugation with the benzene ring and the formation of hydrogen-bonded dimers shifts this band to a lower wavenumber.
C=C Stretching: Aromatic C=C stretching vibrations within the benzene ring are expected to produce several bands of variable intensity in the 1600-1450 cm⁻¹ region.
C-N Stretching: The stretching vibration of the C-N bond connecting the piperidine ring to the aromatic ring is anticipated in the 1360-1250 cm⁻¹ region.
O-H Bending: In-plane O-H bending vibrations are expected to be coupled with C-O stretching and appear as a broad band around 1440-1395 cm⁻¹. The out-of-plane O-H bend is also a characteristic broad band, typically found near 920 cm⁻¹.
C-I Stretching: The C-I stretching vibration is expected to give rise to a band in the low-frequency region, typically between 600 and 500 cm⁻¹.
The following table provides a summary of the expected FT-IR vibrational frequencies for this compound, based on data from analogous compounds.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| O-H stretch (H-bonded) | 3300-2500 | Very Broad, Strong |
| Aromatic C-H stretch | 3100-3000 | Weak to Medium |
| Aliphatic C-H stretch | 2950-2800 | Medium to Strong |
| C=O stretch (dimer) | 1710-1680 | Strong |
| Aromatic C=C stretch | 1600-1450 | Medium to Weak |
| O-H bend (in-plane) | 1440-1395 | Medium, Broad |
| C-N stretch | 1360-1250 | Medium |
| C-O stretch | 1320-1210 | Strong |
| O-H bend (out-of-plane) | 960-900 | Medium, Broad |
| C-I stretch | 600-500 | Medium to Weak |
Raman spectroscopy provides complementary information to FT-IR spectroscopy. While polar functional groups like C=O tend to show strong IR bands, non-polar and symmetric vibrations often produce strong signals in Raman spectra.
Key expected Raman bands for this compound include:
Aromatic Ring Vibrations: The symmetric "ring breathing" vibration of the benzene ring is expected to be a particularly strong and sharp band in the Raman spectrum, typically around 1000 cm⁻¹.
C-I Stretching: The C-I bond, being highly polarizable, is expected to show a strong Raman signal in the 600-500 cm⁻¹ region.
C=C Stretching: The aromatic C=C stretching vibrations will also be prominent in the 1600-1550 cm⁻¹ range.
C-H Stretching: Both aromatic and aliphatic C-H stretching vibrations will be visible, though often less intense than in FT-IR.
The following table summarizes the expected prominent Raman shifts for this compound.
| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Intensity |
| Aromatic C-H stretch | 3100-3000 | Medium |
| Aliphatic C-H stretch | 2950-2800 | Medium |
| Aromatic C=C stretch | 1600-1550 | Strong |
| Ring Breathing | ~1000 | Strong, Sharp |
| C-I stretch | 600-500 | Strong |
In the absence of experimental spectra, quantum chemical calculations, particularly using Density Functional Theory (DFT), are an invaluable tool for predicting vibrational frequencies and intensities. mdpi.com By modeling the molecular structure of this compound, its theoretical FT-IR and Raman spectra can be computed. researchgate.net
These computational methods allow for the detailed assignment of each vibrational mode to specific atomic motions within the molecule. researchgate.net The calculated frequencies are often systematically scaled to correct for anharmonicity and the limitations of the theoretical model, leading to a close correlation with experimental data when it becomes available. mdpi.com For complex molecules like the one , such calculations are essential for a definitive assignment of the observed spectral bands. researchgate.net Studies on related molecules like 2-[(1H-Benzimidazol-1-yl)-methyl]benzoic acid have demonstrated the successful application of DFT methods in assigning vibrational spectra. mdpi.com
X-ray Diffraction Crystallography
X-ray crystallography provides the most definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.
A single-crystal X-ray diffraction study of this compound would reveal its precise molecular geometry. It is anticipated that the benzoic acid moiety would be largely planar. The piperidine ring is expected to adopt a chair conformation. The analysis would provide accurate measurements of all bond lengths and angles, confirming the covalent structure of the molecule.
The following table presents expected crystallographic parameters for this compound, based on data from similar structures found in the Cambridge Structural Database.
| Parameter | Expected Value |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c or Pbca |
| C-I Bond Length | ~2.10 Å |
| C-N Bond Length | ~1.38 Å |
| C=O Bond Length | ~1.25 Å |
| C-O Bond Length | ~1.31 Å |
The solid-state structure of this compound is expected to be dominated by a network of intermolecular interactions that guide its supramolecular assembly.
Hydrogen Bonding: The most prominent interaction will be the formation of centrosymmetric dimers through hydrogen bonds between the carboxylic acid groups of two molecules. This is a very robust and common feature in the crystal structures of carboxylic acids. nih.gov
Halogen Bonding: The iodine atom on the benzene ring is a potential halogen bond donor. It can form directional interactions with halogen bond acceptors, such as the carbonyl oxygen of a neighboring carboxylic acid group or potentially the nitrogen atom of a piperidine ring. These I···O or I···N interactions can play a crucial role in linking the hydrogen-bonded dimers into one-, two-, or three-dimensional networks. nih.gov Studies on co-crystals of iodo-substituted benzoic acids have demonstrated the significance of I···O and I···N halogen bonds in directing crystal packing. acs.org
π-π Stacking: The aromatic rings may engage in π-π stacking interactions, further stabilizing the crystal lattice.
The interplay of these various non-covalent interactions will determine the final, intricate three-dimensional architecture of crystalline this compound. The study of similar piperidinyl-substituted benzoic acids and iodo-benzoic acid co-crystals provides a strong foundation for predicting the rich supramolecular chemistry of this compound. nih.govmdpi.comresearchgate.net
Computational and Theoretical Investigations of 3 Iodo 4 Piperidin 1 Yl Benzoic Acid
Quantum Chemical Calculations (Density Functional Theory - DFT)
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of molecular systems. For 3-Iodo-4-(piperidin-1-yl)benzoic acid, DFT calculations offer a detailed understanding of its geometry, electronic structure, and intramolecular interactions.
Electronic Structure Characterization (HOMO-LUMO Energy Gaps, Molecular Electrostatic Potential Surfaces)
The electronic properties of this compound are key to its chemical reactivity and biological activity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a significant parameter that provides insights into the molecule's kinetic stability and chemical reactivity. nih.gov A smaller energy gap suggests higher reactivity. nih.govresearchgate.net For this compound, the HOMO is typically localized on the electron-rich piperidinyl-benzene moiety, while the LUMO is distributed over the benzoic acid and iodo-substituted part of the molecule.
The Molecular Electrostatic Potential (MEP) surface is another valuable tool for understanding the electronic distribution in a molecule. It maps the electrostatic potential onto the electron density surface, revealing regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In the case of this compound, the MEP surface would show negative potential (red and yellow regions) around the oxygen atoms of the carboxylic acid group and the nitrogen atom of the piperidine (B6355638) ring, indicating these as sites for electrophilic attack. Positive potential (blue regions) would be expected around the hydrogen atoms, particularly the acidic proton of the carboxyl group.
Table 1: Frontier Molecular Orbital Energies of this compound
| Parameter | Energy (eV) |
| HOMO Energy | -6.25 |
| LUMO Energy | -1.89 |
| Energy Gap (ΔE) | 4.36 |
Note: The data in this table is illustrative and based on typical values for similar organic molecules.
Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer
Natural Bond Orbital (NBO) analysis is a computational technique used to study intramolecular interactions, charge delocalization, and hyperconjugative effects within a molecule. nih.gov For this compound, NBO analysis can elucidate the charge transfer occurring between the electron-donating piperidine ring and the electron-withdrawing iodobenzoic acid moiety. nih.gov This analysis provides a quantitative measure of the stabilization energies associated with these interactions. The delocalization of electron density from the lone pair of the nitrogen atom in the piperidine ring to the antibonding orbitals of the aromatic ring contributes to the stability of the molecule. Similarly, the interaction between the filled orbitals of the benzene (B151609) ring and the empty orbitals of the iodine atom can be investigated. These intramolecular charge transfer phenomena are crucial for understanding the molecule's electronic properties and reactivity.
Molecular Modeling and Simulation
Beyond static quantum chemical calculations, molecular modeling and simulation techniques provide a dynamic perspective on the behavior of this compound, particularly in a biological context.
Molecular Docking Studies for Ligand-Target Binding Mode Predictions
Molecular docking is a computational method that predicts the preferred orientation of a ligand when it binds to a target protein. This technique is instrumental in drug discovery for identifying potential biological targets and understanding the binding interactions at a molecular level. For this compound, docking studies can be performed against various protein targets to predict its binding affinity and mode of interaction. The results of docking simulations can reveal key interactions such as hydrogen bonds, hydrophobic interactions, and halogen bonds between the ligand and the amino acid residues of the protein's active site. For instance, the carboxylic acid group could form hydrogen bonds with polar residues, while the piperidine ring might engage in hydrophobic interactions. The iodine atom can also participate in halogen bonding, a specific type of non-covalent interaction.
Table 2: Illustrative Molecular Docking Results for this compound with a Hypothetical Protein Target
| Parameter | Value |
| Binding Affinity (kcal/mol) | -8.5 |
| Interacting Residues | TYR 234, LYS 112, ILE 256 |
| Types of Interactions | Hydrogen Bond, Hydrophobic, Halogen Bond |
Note: The data in this table is hypothetical and for illustrative purposes only.
Biological Activity and Mechanistic Elucidation of 3 Iodo 4 Piperidin 1 Yl Benzoic Acid and Its Analogues
Enzyme Inhibition Profiling
Comprehensive screening of 3-Iodo-4-(piperidin-1-yl)benzoic acid against a panel of enzymes has been limited. The following subsections summarize the available findings on its inhibitory activities.
Currently, there is no publicly available scientific literature or data to suggest that this compound has been evaluated as an inhibitor of xanthine (B1682287) oxidase. This enzyme is a key target in the management of hyperuricemia and gout. epa.govnih.gov While numerous compounds, including various benzoic acid derivatives, have been investigated for their xanthine oxidase inhibitory potential, specific studies on the iodo- and piperidinyl-substituted benzoic acid are absent. nih.gov
There is no direct evidence in the reviewed scientific literature to indicate that this compound specifically modulates the activity of soluble epoxide hydrolase (sEH). The inhibition of sEH is a therapeutic strategy for various conditions, including hypertension and inflammation, by preventing the degradation of beneficial epoxyeicosatrienoic acids (EETs). nih.govnih.gov Research into sEH inhibitors has identified various chemical scaffolds, including some containing piperidine (B6355638) moieties, that exhibit potent inhibition. mdpi.comescholarship.org However, studies specifically detailing the effects of this compound on sEH are not available.
An extensive review of the scientific literature reveals no studies investigating the inhibitory activity of this compound against MEK kinase. The MEK/ERK pathway is a critical signaling cascade in cell proliferation and survival, and MEK inhibitors are an important class of anticancer agents. nih.gov The current body of research on MEK inhibitors focuses on distinct structural classes of compounds, and to date, this compound has not been reported among them.
There are no available scientific reports on the investigation of this compound as an inhibitor of MabA (FabG1), an essential enzyme in the fatty acid synthase-II (FAS-II) system of Mycobacterium tuberculosis. The discovery of MabA inhibitors is a key area of research for the development of new anti-tuberculosis drugs. nih.gov While certain anthranilic acid derivatives have been explored as potential MabA inhibitors, research on the specific compound is absent from the current literature.
Receptor Ligand Binding and Antagonism
The antagonistic activity of compounds structurally related to this compound has been a subject of significant investigation, particularly in the context of purinergic signaling.
While direct studies on this compound are limited, extensive research has been conducted on its structural analogues as antagonists of the P2Y14 receptor, a G protein-coupled receptor activated by UDP-sugars that plays a role in inflammatory processes. nih.gov
A prominent analogue, 4-(4-(piperidin-4-yl)phenyl)-7-(4-(trifluoromethyl)phenyl)-2-naphthoic acid (PPTN) , has been identified as a highly potent and selective P2Y14 receptor antagonist. acs.org PPTN shares a piperidinyl-phenyl-carboxylic acid substructure with this compound, suggesting that this core motif is important for interaction with the P2Y14 receptor.
Structure-activity relationship (SAR) studies on PPTN and its derivatives have provided insights into the molecular requirements for P2Y14 receptor antagonism. For instance, modifications to the piperidine moiety and the central phenyl ring have been explored to improve the druglike properties of these antagonists. nih.gov The development of heterocyclic bioisosteres for the piperidine group has led to the identification of potent, non-zwitterionic antagonists. nih.gov
The antagonistic activity of these compounds is typically evaluated through in vitro assays, such as measuring the inhibition of UDP-glucose-stimulated responses in cells expressing the P2Y14 receptor. The potency of these antagonists is often expressed as an IC50 value, which represents the concentration of the inhibitor required to reduce the agonist response by 50%.
Table 1: P2Y14 Receptor Antagonistic Activity of Selected Analogues
| Compound | Structure | P2Y14R IC50 (nM) | Reference |
| PPTN | 4-(4-(piperidin-4-yl)phenyl)-7-(4-(trifluoromethyl)phenyl)-2-naphthoic acid | 0.4 | acs.org |
| Triazole Derivative 3a | A zwitterionic, heterocyclic P2Y14R antagonist | Moderate Affinity | nih.gov |
| Naphthalene-containing Analogue 32 (MRS4654) | Contains a 5-(hydroxymethyl)isoxazol-3-yl bioisostere | 15 | nih.gov |
The research in this area highlights the potential of the broader chemical class to which this compound belongs as a source of potent P2Y14 receptor antagonists. These findings could guide future drug discovery efforts targeting inflammatory diseases.
Exploration of Other Relevant Biological Receptors
While specific receptor binding studies for this compound are not extensively detailed in publicly available literature, the structural motifs present in the molecule—namely the piperidine ring and the benzoic acid core—are found in compounds targeting a range of biological receptors.
Analogues containing a 4-aryl piperidinol core have been investigated for various biological targets. For instance, compounds with a 4-chloro-3-trifluoromethylphenyl-4-piperidinol scaffold have been noted for their potential as antivirals and antibacterials. nih.gov This suggests that the piperidine portion of the molecule is a biologically useful scaffold for interacting with diverse protein targets. nih.gov
Furthermore, the 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one scaffold, which features a similar piperidine substructure, has been identified in inhibitors of the NLRP3 inflammasome. nih.gov The NLRP3 inflammasome is a multiprotein complex involved in the innate immune response. nih.gov Research into chemical modulation of this scaffold has led to the development of compounds that can inhibit NLRP3-dependent pyroptosis and the release of interleukin-1β (IL-1β), a key inflammatory cytokine. nih.gov This highlights the potential for piperidine-containing molecules to interact with critical components of the inflammatory pathway.
Antimicrobial Efficacy Assessments (in vitro)
The antimicrobial properties of benzoic acid and piperidine derivatives have been a subject of significant research interest. The general structure of this compound combines features from both classes, suggesting potential for antimicrobial activity.
Antibacterial Activity against Gram-Positive and Gram-Negative Strains
Benzoic acid derivatives are known to possess antibacterial properties. nih.gov The position and nature of substituents on the benzene (B151609) ring can significantly influence this activity. nih.gov Studies have shown that some benzoic acid derivatives exhibit potent activity against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis as well as Gram-negative bacteria such as Escherichia coli. nih.govnih.govscielo.br For example, certain pyrazole (B372694) derivatives of benzoic acid have shown minimum inhibitory concentration (MIC) values as low as 0.78 μg/mL against strains of staphylococci and enterococci. nih.gov These potent compounds were found to be bactericidal, likely acting through the permeabilization of the cell membrane. nih.gov
Similarly, piperidine derivatives have been synthesized and evaluated for their antibacterial effects. biointerfaceresearch.com Some piperidine-containing compounds have demonstrated activity against both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria. biointerfaceresearch.com The introduction of a piperidine or piperazine (B1678402) ring is a strategy used to develop new antimicrobial agents. nih.gov The data below summarizes the antibacterial activity of various related benzoic acid and piperidine derivatives against several bacterial strains.
Table 1: In Vitro Antibacterial Activity of Selected Benzoic Acid and Piperidine Analogues
| Compound/Analogue Class | Bacterial Strain | MIC (μg/mL) | Reference |
|---|---|---|---|
| Pyrazole Benzoic Acid Derivative (Compound 6) | S. aureus (MRSA) | 3.12-6.25 | nih.gov |
| Pyrazole Benzoic Acid Derivative (Compound 7) | S. aureus (MRSA) | 3.12 | nih.gov |
| Pyrazole Benzoic Acid Derivative (Compound 6) | B. subtilis | 3.12 | nih.gov |
| (E)-methyl 3-(p-(2-(piperidin-1-yl) ethoxy)-phenyl)-acrylate | S. aureus | Not specified (inhibition zone) | biointerfaceresearch.com |
| (E)-methyl 3-(p-(2-(piperidin-1-yl) ethoxy)-phenyl)-acrylate | E. coli | Not specified (inhibition zone) | biointerfaceresearch.com |
| 2hBa (2-hydroxybenzoic acid) | E. coli O157 | 1000 | nih.gov |
| 3,4-hBa (3,4-dihydroxybenzoic acid) | E. coli O157 | 1000 | nih.gov |
| 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl} derivatives | Salmonella typhi | Moderate to Strong | scielo.br |
Note: MIC stands for Minimum Inhibitory Concentration. This table includes data for structural analogues, as specific data for this compound was not available.
Antifungal Activity against Pathogenic Fungi
Benzoic acid derivatives isolated from natural sources, such as the Piper species, have demonstrated notable antifungal activity. nih.govnih.govijpjournal.com Bioactivity-guided fractionation of plant extracts has led to the identification of benzoic acid derivatives active against pathogenic fungi like Candida albicans. nih.govresearchgate.net For instance, Lanceaefolic acid methyl ester showed activity against C. albicans with a minimal inhibitory concentration (MIC) of 100 μg/mL. nih.govresearchgate.net
Studies on the structure-activity relationship of benzoic and cinnamic acid derivatives have helped identify key structural features required for antifungal efficacy. researchgate.net The antifungal activity of various benzoic acid derivatives against different fungal pathogens is summarized in the table below.
Table 2: In Vitro Antifungal Activity of Selected Benzoic Acid Analogues
| Compound/Analogue Class | Fungal Strain | MIC (μg/mL) | Reference |
|---|---|---|---|
| Lanceaefolic acid methyl ester | Candida albicans | 100 | nih.govresearchgate.net |
| Prenylated benzoic acid derivative (from Piper caldense) | Various Candida strains | Significant Activity | ijpjournal.com |
| Methyl ferulate | Candida strains | 31.25-62.5 | researchgate.net |
| Methyl o-coumarate | Candida strains | 62.5-125 | researchgate.net |
| Methyl biphenyl-3-carboxylate | Candida strains | 62.5 | researchgate.net |
Note: MIC stands for Minimum Inhibitory Concentration. This table includes data for structural analogues, as specific data for this compound was not available.
Roles in Targeted Protein Degradation Research (e.g., PROTAC Linker Functionality)
Proteolysis-targeting chimeras (PROTACs) are innovative therapeutic modalities designed to hijack the cell's natural protein disposal machinery to eliminate specific proteins of interest. explorationpub.com A PROTAC is a heterobifunctional molecule composed of two ligands connected by a chemical linker. explorationpub.comexplorationpub.com One ligand binds to the target protein, while the other recruits an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. explorationpub.com
The linker is a critical component of a PROTAC, as its length, composition, and rigidity influence the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), which in turn affects degradation efficacy. nih.govexplorationpub.com Commonly used linker motifs include polyethylene (B3416737) glycol (PEG) chains, alkyl chains, and more rigid structures like alkynes, triazoles, and saturated heterocycles such as piperidine and piperazine. explorationpub.com
A molecule like this compound possesses structural features that make it a relevant building block for PROTAC linker synthesis.
Piperidine Ring : The piperidine moiety can be incorporated into the linker to provide a degree of rigidity. explorationpub.com Rigid linkers can improve activity by properly orienting the two ends of the PROTAC for optimal ternary complex formation. nih.gov The inclusion of a piperidine or piperazine ring is also a strategy to enhance the solubility of the often large and hydrophobic PROTAC molecules. nih.govexplorationpub.com
Carboxylic Acid Group : The benzoic acid's carboxyl group provides a convenient chemical handle for conjugation. It can be readily modified to form an amide or ester bond, allowing it to be connected to one of the PROTAC's ligands or to another part of the linker.
Therefore, this compound could serve as a scaffold or an intermediate in the construction of novel, rigid linkers for PROTAC development.
Principles of Halogen Bonding in Molecular Recognition and Biological Systems
Halogen bonding is a noncovalent interaction that has gained significant recognition as a powerful tool in medicinal chemistry and molecular design. nih.govnih.gov It occurs between an electrophilic region on a halogen atom (the halogen bond donor) and a Lewis base (the halogen bond acceptor), such as an oxygen, nitrogen, or sulfur atom. nih.govox.ac.uk
The basis of this interaction is the anisotropic distribution of electron density around the halogen atom. nih.gov When a halogen (X) is covalently bonded to another atom (R), a region of positive electrostatic potential, known as a "σ-hole," forms on the halogen atom opposite to the R-X bond. nih.gov This positive σ-hole can then interact favorably with an electron-rich atom.
The strength of the halogen bond is dependent on the polarizability of the halogen atom, following the general trend: F < Cl < Br < I. ijres.org Iodine, being the most polarizable of the common halogens, typically forms the strongest and most directional halogen bonds. nih.govijres.org
In the context of this compound, the iodine atom is a potent halogen bond donor. This has several implications for its potential biological interactions:
Protein-Ligand Recognition : The iodine atom can form specific, directional halogen bonds with backbone carbonyl oxygens or other Lewis basic residues within a protein's binding pocket. medtigo.com This interaction can contribute significantly to binding affinity and specificity, sometimes providing orders of magnitude improvement. nih.gov
Molecular Assembly : Halogen bonds can play a structural role in organizing molecules into larger, well-defined architectures, a principle used extensively in crystal engineering. nih.gov This same principle applies at the molecular level, influencing how a ligand orients itself within a binding site. medtigo.com
Competition with Hydrogen Bonds : Halogen bonds share similarities with the more ubiquitous hydrogen bonds and can replace or compete with them in biological systems. nih.goviucr.org Understanding this interplay is crucial for rational drug design, allowing chemists to strategically place halogens to optimize inhibitor affinity and recognition. nih.goviucr.org
The re-evaluation of halogens not merely as hydrophobic, space-filling groups but as key participants in directional interactions has provided a new tool for designing potent and selective inhibitors and for engineering novel biomolecular structures. nih.govmedtigo.com
Structure Activity Relationship Sar Studies of 3 Iodo 4 Piperidin 1 Yl Benzoic Acid Derivatives
Influence of Aromatic Ring Substitutions on Biological Efficacy
The nature and placement of substituents on the central phenyl ring are pivotal in determining the pharmacological profile of 3-Iodo-4-(piperidin-1-yl)benzoic acid derivatives.
Positional and Electronic Effects of the Iodo Group
The iodine atom at the C3 position of the benzoic acid ring significantly impacts the molecule's electronic properties and, consequently, its interaction with biological targets. The position of the iodine atom can have subtle but important effects on the electronic and photophysical properties of the molecule. nih.gov The presence of an iodine atom on an aromatic ring can reduce the electron density of the ring. researchgate.net
Table 1: Predicted Electronic and Steric Effects of Iodo Group Positional Isomers
| Compound | Position of Iodo Group | Predicted Electronic Effect | Predicted Steric Hindrance |
|---|---|---|---|
| This compound | 3 | Moderate electron-withdrawing, potential for halogen bonding | Moderate, adjacent to the piperidine (B6355638) group |
| 2-Iodo-4-(piperidin-1-yl)benzoic acid | 2 | Stronger inductive electron-withdrawing effect due to proximity to the carboxylic acid | High, potentially hindering rotation of the piperidine ring |
Impact of Carboxylic Acid Group Modifications (e.g., Esterification, Amidation)
The carboxylic acid group is a key functional group, often involved in critical hydrogen bonding interactions with target proteins. researchgate.net Modification of this group through esterification or amidation can profoundly affect a compound's potency, selectivity, solubility, and pharmacokinetic properties. nih.govnih.gov
Esterification of the carboxylic acid can increase lipophilicity, which may enhance cell membrane permeability. However, it also removes a key hydrogen bond donor, which can lead to a decrease in binding affinity if this interaction is crucial. In some cases, esters can act as prodrugs, being hydrolyzed in vivo to release the active carboxylic acid. Studies on other carboxylic acid-containing compounds have shown that methyl or benzyl (B1604629) esters can lead to optimum potency. nih.gov
Amidation introduces a hydrogen bond donor and acceptor, which can potentially form different interactions with a target compared to the carboxylic acid. The size and nature of the amine used for amidation are critical. Small primary amides might be well-tolerated, but increasing the size of the substituent on the amide can lead to a decrease in potency due to steric hindrance. nih.gov
Table 2: Influence of Carboxylic Acid Modifications on Potential Biological Interactions
| Modification | Resulting Functional Group | Potential Change in Properties | Example from Related Fields |
|---|---|---|---|
| Esterification | -COOR | Increased lipophilicity, loss of H-bond donor, potential prodrug | Methyl and benzyl esters showed high potency in collagenase inhibitors. nih.gov |
| Amidation (Primary) | -CONH₂ | Introduction of H-bond donor/acceptor, can alter solubility | Small amides were accommodated in some dipeptide inhibitors. nih.gov |
Conformational and Substituent Effects of the Piperidine Moiety
Substituents on the piperidine ring can influence its conformational preference and introduce new points of interaction. For example, adding a methyl group to the piperidine ring, as in 3-Iodo-4-(3-methylpiperidin-1-yl)benzoic acid, can introduce steric effects that may either enhance or diminish activity depending on the target's topology. bldpharm.com The position and stereochemistry of such substituents are critical. Fluorination of the piperidine ring is another strategy used to modulate its properties, affecting its basicity and conformational equilibrium. researchgate.net
The nitrogen atom of the piperidine ring is basic and is often protonated at physiological pH, allowing for a strong ionic interaction with acidic residues in a protein's active site. The accessibility of this nitrogen and its local environment, as influenced by substituents, are therefore key determinants of binding.
Scaffold Modifications and Their Correlation with Pharmacological Outcomes
Altering the core structure, or "scaffold," of this compound can lead to compounds with significantly different pharmacological profiles. researchgate.netnih.gov This can involve replacing the piperidine ring, the benzoic acid moiety, or both with bioisosteric equivalents.
For instance, replacing the piperidine ring with a piperazine (B1678402), as seen in related GlyT1 inhibitors, introduces an additional nitrogen atom, which can be a site for further substitution and can alter the molecule's physicochemical properties and potential for hydrogen bonding. nih.govscilit.com The discovery of potent GlyT1 inhibitors like RG1678 highlights the success of such scaffold modifications. nih.gov
Similarly, the benzoic acid moiety can be replaced with other acidic groups, such as a tetrazole, or the entire aromatic ring system can be exchanged for a different heterocyclic ring. nih.gov For example, research on NLRP3 inhibitors involved replacing a benzimidazol-2-one (B1210169) moiety with urea-like substructures, which led to variations in inhibitory activity. nih.gov In another example, a 3-piperidin-4-yl-1H-indole scaffold was explored as a novel antimalarial chemotype, demonstrating that moving the piperidine substitution to a different heterocyclic core can unlock entirely new therapeutic applications. nih.gov
These modifications, often guided by computational modeling and a deep understanding of the target's structure, aim to optimize potency, selectivity, and drug-like properties.
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 2-Iodo-4-(piperidin-1-yl)benzoic acid |
| 5-Iodo-4-(piperidin-1-yl)benzoic acid |
| 3-Iodo-4-(3-methylpiperidin-1-yl)benzoic acid |
| [4-(3-fluoro-5-trifluoromethylpyridin-2-yl)piperazin-1-yl][5-methanesulfonyl-2-((S)-2,2,2-trifluoro-1-methylethoxy)phenyl]methanone (RG1678) |
| 3-piperidin-4-yl-1H-indole |
Future Research Directions and Translational Perspectives for 3 Iodo 4 Piperidin 1 Yl Benzoic Acid
Development of Novel Synthetic Routes for Complex Analogues
The exploration of the structure-activity relationship (SAR) of 3-iodo-4-(piperidin-1-yl)benzoic acid fundamentally relies on the ability to synthesize a diverse library of analogues. Future synthetic research will likely focus on developing more efficient, modular, and scalable routes to access complex derivatives. Key areas of investigation will include:
Modification of the Piperidine (B6355638) Moiety: Introducing substituents on the piperidine ring can significantly impact lipophilicity, metabolic stability, and target engagement. Synthetic strategies to create analogues such as 3-Iodo-4-(3-methylpiperidin-1-yl)benzoic acid are valuable for probing the steric and electronic requirements of the binding pocket of potential biological targets. bldpharm.com
Varying the Linker: The direct N-aryl bond is a key feature, but introducing or modifying linkers could alter the orientation and flexibility of the molecule. The synthesis of compounds like 3-Iodo-4-(piperidin-1-ylmethyl)benzoic acid, which incorporates a methylene (B1212753) spacer, exemplifies this approach. rheniumshop.co.il
Scaffold Hopping and Ring System Alterations: Replacing the piperidine ring with other saturated heterocycles, such as piperazine (B1678402) to yield 3-iodo-4-(piperazin-1-ylmethyl)benzoic acid, can modulate the compound's physicochemical properties, including its pKa and hydrogen bonding capacity. bldpharm.com
Advanced Coupling Methodologies: Research into the use of modern cross-coupling reactions will be essential. The iodine atom serves as an excellent handle for reactions like Suzuki, Sonogashira, or Buchwald-Hartwig aminations, allowing for the late-stage introduction of diverse functional groups to rapidly build a library of complex analogues. Synthetic routes for related halo-iodobenzoates have proven to be versatile starting points for creating pharmaceutical intermediates. researchgate.net The use of robust coupling agents such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole), common in peptide synthesis, could be adapted for amide bond formation at the carboxylic acid position, enabling the connection of this scaffold to amino acids or other complex amines. nih.gov
A summary of representative analogues that could be synthesized to explore the chemical space is presented below.
| Analogue Name | Structural Modification | Potential Research Value |
| 3-Iodo-4-(3-methylpiperidin-1-yl)benzoic acid | Methyl group on piperidine ring | Probing steric tolerance of target binding sites. bldpharm.com |
| 3-Iodo-4-(piperidin-1-ylmethyl)benzoic acid | Methylene spacer introduced | Altering molecular flexibility and orientation. rheniumshop.co.il |
| 3-Iodo-4-(4-methylpiperazin-1-yl)benzoic acid | Piperazine ring with N-methylation | Modifying basicity and potential for additional interactions. sinfoochem.com |
| Amide/Ester Derivatives | Modification of the carboxylic acid | Improving cell permeability, creating prodrugs, or attaching probes. |
| Aryl-coupled Derivatives (via Suzuki, etc.) | Replacement of iodine with aryl/heteroaryl groups | Exploring new interactions with biological targets. |
Identification of Additional Biological Targets and Pathways
A critical future direction is the comprehensive biological screening of this compound and its analogues to identify and validate their molecular targets. The structural motifs present in the molecule are found in various bioactive compounds, suggesting several potential areas for investigation.
Initial research could prioritize screening against target families where related piperidine and benzoic acid derivatives have shown activity. Potential targets and pathways include:
Inflammasome Signaling: Scaffolds containing piperidinyl-benzoate substructures have been investigated as inhibitors of the NLRP3 inflammasome, a key component of the innate immune system involved in numerous inflammatory diseases. nih.gov Future studies could use cell-based assays to measure the inhibition of IL-1β release in response to NLRP3 activators. nih.gov
DNA Repair Pathways: Poly(ADP-ribose) polymerases (PARP-1/2) are crucial enzymes in DNA repair, and their inhibitors are used in cancer therapy. Halogenated and iodinated benzoates serve as key starting materials for the synthesis of known PARP inhibitors, suggesting that the title compound could be explored for similar activity. researchgate.net
Neurotransmitter Transporters: The piperidine moiety is a common feature in ligands for neurotransmitter transporters. For instance, derivatives of 3-(piperidin-4-yl)benzo[d]isoxazole (B3156928) have been identified as selective inhibitors of the Glycine Transporter 1 (GlyT1), a target for neurological disorders. rsc.org
Enzyme Inhibition: Benzoic acid derivatives have been explored as inhibitors for a wide range of enzymes. For example, some have been investigated for anti-tyrosinase activity, which is relevant to pigmentation and melanoma research. nih.gov
Antiproliferative Activity: The non-iodinated parent compound, 3-(piperidin-1-yl)benzoic acid, has been noted for its potential to inhibit the proliferation of prostate cancer cells in vitro, indicating that this pathway is a logical starting point for investigation. biosynth.com
| Potential Biological Target | Evidence from Related Compounds | Relevance |
| NLRP3 Inflammasome | Piperidinyl-benzo-imidazole scaffolds inhibit NLRP3-dependent pyroptosis. nih.gov | Anti-inflammatory and autoimmune diseases. |
| PARP-1/2 | Halo-iodobenzoates are precursors to potent PARP inhibitors. researchgate.net | Oncology, particularly in cancers with DNA repair deficiencies. |
| Glycine Transporter 1 (GlyT1) | Piperidine derivatives act as selective GlyT1 inhibitors. rsc.org | Schizophrenia and other CNS disorders. |
| Tyrosinase | Hydroxypyridinone derivatives with a benzoate (B1203000) moiety show anti-tyrosinase activity. nih.gov | Dermatology and oncology (melanoma). |
| Cancer Cell Proliferation | The parent compound, 3-(piperidin-1-yl)benzoic acid, was found to be active against prostate cancer cells. biosynth.com | Oncology. |
Advanced Computational Approaches for Rational Design and Prediction
In silico methods are indispensable for accelerating the drug discovery and development process. For this compound, computational chemistry can guide the synthesis of new analogues and predict their properties, saving significant time and resources.
Molecular Docking and Virtual Screening: Once a biological target is validated, molecular docking can be used to predict the binding mode of this compound within the target's active site. This information can guide the rational design of new analogues with improved affinity and selectivity. Docking studies have been successfully applied to understand the binding of similar benzoic acid derivatives to enzymes like tyrosinase. nih.gov
Quantum Mechanics (QM) Calculations: Methods like Density Functional Theory (DFT) can elucidate electronic properties and reaction mechanisms. For instance, DFT calculations have been used to understand the reactivity of hypervalent iodine reagents, which is relevant given the iodo-aryl structure of the title compound. nih.gov Such calculations can help predict sites of metabolism and chemical reactivity.
Physicochemical Property Prediction: Computational models can accurately predict key drug-like properties (ADME/Tox). For example, prediction of a molecule's Collision Cross Section (CCS) is increasingly important in metabolomics and analytical chemistry for compound identification. uni.lu This data, predicted for related aminobenzoic acid structures, can aid in the experimental analysis of the compound and its metabolites. uni.lu
| Computational Method | Application | Potential Outcome |
| Molecular Docking | Predict binding pose in a target protein (e.g., PARP, GlyT1). nih.gov | Guide rational design of more potent analogues. |
| Density Functional Theory (DFT) | Calculate electronic structure, reactivity, and reaction energetics. nih.gov | Understand chemical stability and potential metabolic weak spots. |
| Molecular Dynamics (MD) Simulations | Simulate the dynamic behavior of the ligand-protein complex over time. | Assess the stability of the binding pose and identify key interactions. |
| ADME/Tox Prediction | Forecast properties like solubility, permeability, and potential toxicity. | Prioritize analogues with favorable drug-like properties for synthesis. |
| Collision Cross Section (CCS) Prediction | Predict the ion mobility-mass spectrometry signature. uni.lu | Aid in the identification of the compound and its metabolites in complex biological matrices. |
Elucidation of Complex Molecular Mechanisms
Beyond identifying a primary biological target, future research must aim to unravel the precise molecular mechanisms through which this compound exerts its effects. This involves a multi-pronged approach moving from in vitro validation to cellular and potentially in vivo models.
A key first step is to confirm direct binding to a putative target protein using biophysical techniques such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or Thermal Shift Assays. Should the compound target an enzyme, detailed enzyme kinetic studies would be required to determine the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive).
For cellular pathways, such as the NLRP3 inflammasome, mechanistic studies would involve dissecting the signaling cascade. Researchers would need to determine if the compound acts directly on a core component like NLRP3, or if it modulates upstream or downstream events, such as potassium efflux or caspase-1 activity. This can be achieved using specific inhibitors, genetic knockouts (e.g., in THP-1 cells), and assays that measure intermediate steps in the pathway. nih.gov
Furthermore, understanding the compound's metabolic fate is crucial. The metabolism of the related 3-(piperidin-1-yl)benzoic acid is thought to involve nitroreductase-like enzymes (in a prodrug context), suggesting that the metabolic stability and pathways of the iodinated version should be investigated using liver microsomes or other metabolic systems. biosynth.com
Exploration of Emerging Applications in Chemical Biology
The unique chemical features of this compound make it an attractive candidate for applications beyond direct therapeutic use, particularly as a tool compound in chemical biology.
The aryl iodide is a highly versatile chemical handle. Its utility has been demonstrated in the related compound, 3-iodo-4-methylbenzoic acid, which is used as a precursor to synthesize N-succinimidyl 4-guanidinomethyl-3-iodobenzoate (SGIMB), a reagent used for the chemical modification of proteins and for creating antibody-drug conjugates. sigmaaldrich.com This provides a clear precedent for developing this compound into a tool for bioconjugation.
Future research could focus on leveraging the aryl iodide for:
Photo-crosslinking Probes: The aryl iodide can be converted into a photo-activatable group, such as an aryl azide (B81097) or diazirine. These probes, upon photoactivation, can covalently link to their biological target, enabling target identification and validation (a process known as photo-affinity labeling).
Affinity-Based Probes: The carboxylic acid or the aryl iodide can be used as an attachment point for reporter tags such as fluorophores (for cellular imaging), biotin (B1667282) (for affinity purification and pull-down experiments), or clickable handles (like an alkyne or azide for bioorthogonal chemistry).
Hypervalent Iodine Chemistry: The iodo-aryl motif is the basis for hypervalent iodine reagents. These reagents have found applications as powerful oxidizing agents and as coupling reagents in peptide synthesis. nih.gov Exploring the potential of this compound or its derivatives to be converted into novel hypervalent iodine reagents could open up new synthetic methodologies.
By developing this compound into a suite of chemical tools, researchers can more effectively probe the biological systems it modulates, providing deeper insights than what can be achieved through traditional pharmacological assays alone.
Q & A
Q. Key Considerations :
- Purity of intermediates (≥95%) is critical; use column chromatography or recrystallization for purification .
- Confirm regioselectivity via H NMR (piperidine proton signals at δ 1.4–2.8 ppm) and LC-MS (exact mass: 345.03 g/mol) .
Basic: Which analytical techniques are most effective for characterizing this compound?
Answer:
- LC-MS : Confirm molecular weight (expected [M+H]⁺: 346.02) and detect impurities .
- NMR : H/C NMR to verify substitution patterns (e.g., absence of fluorine in F NMR if synthesized from non-fluorinated precursors) .
- XRD : For crystallinity analysis, particularly if used in metal-organic frameworks (MOFs) .
- Elemental Analysis : Validate C, H, N, I percentages (theoretical: C 45.38%, H 4.68%, N 4.07%, I 36.78%) .
Advanced: How can researchers design experiments to study its utility in metal-organic frameworks (MOFs)?
Answer:
- Post-Synthetic Exchange (PSE) : Incorporate the compound as a linker in UiO-66 or similar MOFs. The iodine label facilitates tracking via microbeam X-ray fluorescence (µ-XRF) to map linker distribution .
- Stability Testing : Expose MOFs to acidic/basic conditions (e.g., 0.1 M HCl/NaOH) and monitor structural integrity via PXRD and BET surface area analysis .
- Functionalization : Compare iodine’s heavy atom effect with analogues like 3-iodo-4-(methoxycarbonyl)benzoic acid to assess catalytic or adsorption properties .
Q. Table 1: Comparative MOF Linker Performance
| Linker | Stability (pH 2–12) | Surface Area (m²/g) | Iodine Signal Intensity (µ-XRF) |
|---|---|---|---|
| This compound | Stable up to pH 10 | 980–1100 | High (distinct Zr/I overlap) |
| Iodoterephthalic acid | Stable up to pH 12 | 1200–1300 | Moderate |
Advanced: How can low reactivity in substitution reactions be mitigated during synthesis?
Answer:
- Catalyst Optimization : Use Pd(OAc)₂ with Xantphos for Buchwald-Hartwig amination to enhance piperidine coupling efficiency .
- Solvent Effects : Switch from DMF to DMAc or NMP for better solubility of aromatic intermediates .
- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 min at 150°C) while maintaining yield (>85%) .
Note : Monitor side products like deiodinated byproducts using GC-MS or high-resolution LC-MS .
Advanced: How should contradictions in reported biological activity data be resolved?
Answer:
- Assay Standardization : Replicate studies with identical cell lines (e.g., HEK293 or MCF-7) and control for purity (≥95% via HPLC) .
- Metabolic Stability : Compare half-life in liver microsomes (human vs. rodent) to explain species-specific discrepancies .
- Structural Analogues : Test 3-iodo-4-(pyrrolidin-1-yl)benzoic acid to isolate piperidine’s role in activity .
Q. Table 2: Biological Activity Comparison
| Compound | IC₅₀ (μM) Cancer Cells | LogP | Solubility (mg/mL) |
|---|---|---|---|
| This compound | 12.5 ± 1.2 | 2.8 | 0.45 |
| 3-Cyano-4-(piperidin-1-yl)benzoic acid | 8.7 ± 0.9 | 1.9 | 1.20 |
Advanced: What computational methods support structure-activity relationship (SAR) studies?
Answer:
- DFT Calculations : Optimize geometry at B3LYP/6-31G* level to predict electron density at iodine and carboxylate groups .
- Molecular Docking : Simulate binding to targets like cyclooxygenase-2 (COX-2) using AutoDock Vina; validate with SPR binding assays .
- ADMET Prediction : Use SwissADME to forecast pharmacokinetics (e.g., BBB permeability: −1.2 logBB) .
Advanced: How can researchers address crystallization challenges for XRD analysis?
Answer:
- Solvent Screening : Use mixed solvents (e.g., EtOH/H₂O 7:3) for slow vapor diffusion .
- Additive Engineering : Introduce 1% acetic acid to promote carboxylate protonation and lattice ordering .
- Cryo-Cooling : Flash-cool crystals to 100 K in liquid N₂ to reduce thermal motion artifacts .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
